molecular formula C12H19N B3416054 N-(1-methylpropyl)-3,4-dimethyl-aniline CAS No. 56038-90-5

N-(1-methylpropyl)-3,4-dimethyl-aniline

Cat. No.: B3416054
CAS No.: 56038-90-5
M. Wt: 177.29 g/mol
InChI Key: UYRFXZMCMONWSK-UHFFFAOYSA-N
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Description

N-(1-methylpropyl)-3,4-dimethyl-aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and an aniline group substituted with a 1-methylpropyl group. It is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpropyl)-3,4-dimethyl-aniline typically involves the alkylation of 3,4-dimethyl-aniline with 1-bromobutane. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous ethanol or another suitable solvent.

    Temperature: Reflux conditions (around 78-80°C).

    Duration: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high purity and minimal by-products. Catalysts and advanced separation techniques such as distillation or crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpropyl)-3,4-dimethyl-aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: It can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(1-methylpropyl)-3,4-dimethyl-aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-methylpropyl)-3,4-dimethyl-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methylpropyl)-aniline: Lacks the additional methyl groups on the benzene ring.

    3,4-dimethyl-aniline: Lacks the 1-methylpropyl group.

    N-(1-ethylpropyl)-3,4-dimethyl-aniline: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(1-methylpropyl)-3,4-dimethyl-aniline is unique due to the specific combination of substituents on the benzene ring and the aniline group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-butan-2-yl-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-5-11(4)13-12-7-6-9(2)10(3)8-12/h6-8,11,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRFXZMCMONWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266276
Record name 3,4-Dimethyl-N-(1-methylpropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56038-90-5
Record name 3,4-Dimethyl-N-(1-methylpropyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56038-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-N-(1-methylpropyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 151.2 grams (1.0 mole) 4-nitro-o-xylene, 161 grams (2.2 moles) methyl ethyl ketone, 6 grams of 5% platinum on carbon and 4.5 g of 2-nahthalenesulfonic acid monohydrate were added to a pressure vessel. Hydrogen was fed into the pressure vessel at a pressure of 20 psig. When hydrogen uptake ceased (in about 2 hours), the vessel was vented and the reaction mixture filtered. The phases were separated and the organic phase was concentrated in vacuo (at 20 mm and 70° C.) to give 178.8 g of 96.4% pure N-(sec-butyl)-3,4-xylidine in a yield of 97.2%.
Quantity
151.2 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Molecular sieves (Type 5A, 300 gm.) are added to 79.2 g. (1.0 mole) of methyl ethyl ketone and 121.0 g. (1.0 mole) of 3,4-dimethylaniline in 1 liter of dry benzene solvent. The reaction mixture is stirred at room temperature for 16 hours. The mixture is then filtered from the molecular sieves which are washed with dry benzene. The benzene solutions are combined and evaporated in vacuo leaving 198 g. (100%) of the desired product. The product is sensitive to hydrolysis and is therefore reduced immediately in a Parr hydrogenator using a 5% palladium on carbon catalyst to give N-sec-butyl-3,4-xylidine.
[Compound]
Name
5A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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